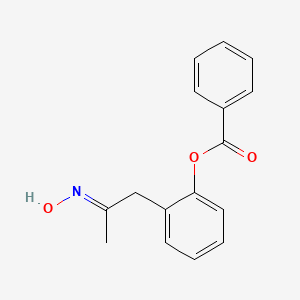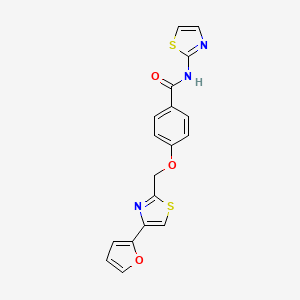![molecular formula C16H13N5O2S B2443485 N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazol-5-carboxamid CAS No. 2034288-53-2](/img/structure/B2443485.png)
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic molecule that stands out for its multi-functional groups and potential biological and chemical activities. This compound belongs to the class of heterocyclic aromatic organic compounds, containing furan, pyrazole, benzo[c][1,2,5]thiadiazole, and carboxamide moieties. Its unique structure makes it a candidate for various applications in scientific research, particularly in chemistry, biology, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is explored for its role in:
Catalysis: As a ligand in metal-catalyzed reactions.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Drug Discovery: Potential as a pharmacophore in drug design due to its multiple binding sites.
Bioactivity Studies: Investigated for anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Used in the design of organic semiconductors and optoelectronic devices.
Sensors: As a component in chemical sensors due to its specific reactivity.
Wirkmechanismus
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds can act as electron acceptors . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the optoelectronic and photophysical properties of these compounds .
Biochemical Pathways
Btz-based compounds have been used as photocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .
Result of Action
Btz-based compounds have been used as photocatalysts, implying that they can facilitate chemical reactions by absorbing light .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multiple steps, starting with the preparation of the core heterocyclic structures followed by their coupling and functionalization:
Preparation of 4-(furan-3-yl)-1H-pyrazole: This involves the cyclization of a suitable hydrazine derivative with a furanyl acetone.
Benzo[c][1,2,5]thiadiazole-5-carboxamide synthesis: This can be prepared through the reaction of 2-aminobenzenethiol with carboxylic acid derivatives under oxidative conditions.
Coupling Reaction: The final product is obtained through a coupling reaction between 4-(furan-3-yl)-1H-pyrazole and benzo[c][1,2,5]thiadiazole-5-carboxamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, optimizing these reaction conditions for yield and purity is crucial. Key factors include solvent choice, temperature control, and reaction time. High-performance liquid chromatography (HPLC) is typically employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The furan and pyrazole rings can undergo oxidation under specific conditions, leading to quinone-like structures.
Reduction: The compound can be reduced at the carboxamide group to amines or alcohols, depending on the reducing agents.
Substitution: Electrophilic or nucleophilic substitution can occur on the aromatic rings.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitro compounds, alkylating agents.
Oxidation of furan or pyrazole rings typically forms quinone-like structures.
Reduction leads to amine or alcohol derivatives.
Substitution results in halogenated, nitro, or alkylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-(furan-2-yl)pyrazole: Shares the furan-pyrazole framework but lacks the benzo[c][1,2,5]thiadiazole.
Benzo[c][1,2,5]thiadiazole derivatives: Often have similar electronic properties but may differ in biological activity.
Other carboxamides: Can vary significantly in their biochemical interactions depending on the attached groups.
Uniqueness: What sets N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart is its multi-functional nature, combining several reactive sites within one molecule, making it highly versatile for diverse applications.
And there you have it—a deep dive into the fascinating world of this compound!
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-16(11-1-2-14-15(7-11)20-24-19-14)17-4-5-21-9-13(8-18-21)12-3-6-23-10-12/h1-3,6-10H,4-5H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJXGLFNPLRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B2443403.png)







![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2443420.png)
![(E)-2-cyano-N-(3-ethoxypropyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2443421.png)



